1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
1,3-Dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS: 878-86-4) is a barbiturate-derived compound featuring a pyrimidinetrione core substituted with a 3-(trifluoromethyl)benzoyl group at position 5 and methyl groups at positions 1 and 3. Its molecular formula is C₁₄H₁₁F₃N₂O₄, with a molecular weight of 328.25 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive barbiturates and pyrimidinetriones.
Properties
IUPAC Name |
1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4/c1-18-11(21)9(12(22)19(2)13(18)23)10(20)7-4-3-5-8(6-7)14(15,16)17/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDRIBXTMAMQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting with the preparation of the trifluoromethylated benzoyl chloride. This intermediate is then reacted with dimethylaminopyrimidinetrione under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrimidinetrione derivatives.
Scientific Research Applications
Agricultural Applications
Pesticidal Properties
This compound has been studied for its potential as a pesticide. Research indicates that it exhibits fungicidal activity, making it a candidate for inclusion in agricultural formulations aimed at controlling fungal diseases in crops. The trifluoromethyl group enhances its lipophilicity, potentially improving its efficacy against target pests and pathogens .
Herbicide Development
In addition to fungicidal properties, derivatives of this compound have been explored for herbicidal applications. The structural characteristics of the pyrimidinetrione core allow for modifications that can lead to effective herbicides against a range of weed species. Its development as a selective herbicide could provide significant benefits in crop management strategies .
Pharmaceutical Applications
Antitumor Activity
Recent studies have indicated that compounds with similar structures to 1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione may exhibit antitumor properties. The mechanism is thought to involve the inhibition of specific enzymes involved in tumor growth and proliferation. Research is ongoing to elucidate the exact pathways through which these compounds exert their effects on cancer cells .
Potential as an Anti-inflammatory Agent
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, providing a basis for further investigation into its therapeutic use in conditions such as arthritis or other inflammatory disorders .
Case Study 1: Pesticidal Efficacy
A study conducted on the efficacy of this compound against common fungal pathogens showed promising results. The compound was tested in vitro against various strains of Fusarium and Botrytis, demonstrating significant antifungal activity at low concentrations. Field trials are recommended to assess its effectiveness under real agricultural conditions.
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines revealed that derivatives of this compound inhibited cell proliferation and induced apoptosis in breast cancer cells. Further research is needed to explore its mechanism of action and potential as a lead compound for developing new anticancer drugs.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Core Modifications
- Tetrafluorobenzamido Barbiturates (): Compounds such as 1-isopropyl-5-methyl-5-(4,5,6,7-tetrafluoro-1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-pyrimidinetrione (14c) feature tetrafluorophthalimido groups instead of benzoyl substituents. These analogs exhibit distinct electronic properties due to fluorine atoms, which may alter solubility and receptor interactions compared to the trifluoromethylbenzoyl group in the target compound .
- Spiro Barbiturates (): Derivatives like mTFD-MPAB incorporate spirocyclic systems and trifluoromethyl-diazirinyl groups. These modifications enhance conformational rigidity, critical for GABA receptor modulation, whereas the target compound’s benzoyl group offers planar aromaticity for π-π interactions .
- Calcium Channel Blockers (): Chloro- and hydroxybenzylidene derivatives (e.g., SR-9, SR-10) replace the benzoyl group with substituted benzylidenes. The trifluoromethyl group in the target compound may improve lipophilicity and binding stability compared to polar hydroxy groups .
Structural Complexity
- Dimeric Pyrimidinetriones (): The compound 5-[1-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-2-oxopropyl]-1,3-dimethylpyrimidinetrione contains two pyrimidinetrione cores linked via a ketone-bearing carbon chain. This dimeric structure increases steric bulk but reduces synthetic accessibility (22% yield) compared to the monomeric target compound .
Physical Properties
Receptor Interactions
- GABA Receptor Modulation (): Trifluoromethyl-diazirinyl barbiturates (e.g., mTFD-MPAB) act as GABA receptor modulators. The target compound’s benzoyl group may lack the diazirine’s photoaffinity labeling capability but could exhibit comparable binding due to aromatic stacking .
- Calcium Channel Blockade (): Chlorobenzylidene derivatives (SR-9, SR-10) show binding energies of -8.8 kcal/mol to calcium channels. The trifluoromethyl group in the target compound may enhance hydrophobic interactions, though experimental data is needed .
Drug-Likeness
- Pharmacokinetic Predictions : Hydroxybenzylidene derivatives (SR-5, SR-8) exhibit favorable ADME profiles, with logP values <3. The target compound’s trifluoromethyl group may increase logP (improving membrane permeability) but could reduce aqueous solubility .
Biological Activity
1,3-Dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione (commonly referred to as the compound or simply as pyrimidinetrione) is a synthetic organic compound notable for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
- Molecular Formula : C14H11F3N2O4
- Molecular Weight : 328.25 g/mol
- CAS Number : 866156-21-0
The compound features a pyrimidine ring substituted with both trifluoromethyl and benzoyl groups, which significantly influence its biological properties due to the lipophilicity and electronic characteristics imparted by these groups.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the trifluoromethyl moiety in pyrimidinetrione has been linked to increased potency against various bacterial strains. A study demonstrated that derivatives of similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the trifluoromethyl group may enhance membrane permeability or target specific bacterial enzymes .
Antimalarial Potential
The structural characteristics of pyrimidinetrione suggest potential antimalarial activity. Similar compounds have been investigated for their ability to inhibit enzymes critical for the survival of the malaria parasite Plasmodium falciparum. For instance, docking studies have indicated that derivatives with trifluoromethyl substitutions can effectively bind to dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in malaria parasites .
Anti-inflammatory Effects
Preclinical studies have shown that pyrimidinetrione possesses anti-inflammatory properties. In animal models, it has been observed to inhibit the production of pro-inflammatory cytokines and reduce inflammation in tissues. This activity is attributed to its ability to modulate signaling pathways associated with inflammatory responses .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory processes or microbial resistance mechanisms.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group could facilitate membrane penetration and disrupt cellular integrity in microbial pathogens.
Case Studies
- Antibacterial Activity Study : A recent study evaluated the antibacterial effects of pyrimidinetrione derivatives against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
- Antimalarial Efficacy : In vitro assays demonstrated that pyrimidinetrione exhibited potent activity against P. falciparum, with IC50 values comparable to established antimalarial drugs .
- Inflammation Model : In a murine model of acute inflammation, administration of pyrimidinetrione resulted in a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
(Basic) What synthetic methodologies are recommended for synthesizing 1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-pyrimidinetrione?
Methodological Answer:
The synthesis of this compound can be adapted from established routes for structurally analogous pyrimidinetriones. For example:
- Step 1: Condensation of 1,3-dimethylbarbituric acid with 3-(trifluoromethyl)benzoyl chloride in anhydrous conditions, using triethylamine as a base to neutralize HCl byproducts .
- Step 2: Purification via recrystallization (e.g., from ethanol or DMF/water mixtures) to isolate the product, with yields typically ranging between 23–70% depending on substituent steric effects .
- Step 3: Characterization via melting point analysis (expected range: 130–190°C based on similar derivatives) and spectroscopic techniques .
Key Consideration: Substituent electronic effects (e.g., trifluoromethyl groups) may necessitate longer reaction times or elevated temperatures compared to non-fluorinated analogs .
(Basic) How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Look for diagnostic signals:
- IR Spectroscopy: Stretching vibrations for C=O groups (1660–1750 cm⁻¹) and CF₃ (1100–1250 cm⁻¹) .
- X-ray Crystallography: Resolve π-stacking interactions between the benzoyl and pyrimidinetrione rings, common in barbiturate derivatives .
(Advanced) What strategies mitigate degradation or oxidation during storage?
Methodological Answer:
- Stability Testing: Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using HPLC. Derivatives with electron-withdrawing groups (e.g., CF₃) are prone to hydrolysis; stabilize with inert atmospheres (N₂) and desiccants .
- Oxidation Resistance: Avoid prolonged light exposure. Use antioxidants like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w in solid-state formulations .
(Advanced) How can computational methods predict reactivity or biological activity?
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry to identify electrophilic sites (e.g., carbonyl carbons) for nucleophilic attack .
- Molecular Docking: Screen against targets like β-lactoglobulin or aminoglycoside acetyltransferases using AutoDock Vina. The trifluoromethyl group may enhance binding via hydrophobic interactions .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with antiangiogenic or enzyme-inhibitory activity observed in related pyrimidinetriones .
(Basic) What analytical techniques are suitable for purity assessment?
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30 v/v) + 0.1% TFA .
- TLC: Silica gel plates with ethyl acetate/hexane (3:7); visualize under UV 254 nm (Rf ~0.5 for pure product) .
- Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .
(Advanced) How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .
- Metabolite Interference: Use LC-MS to identify degradation products that may skew activity results .
- Species-Specific Variability: Cross-validate in multiple models (e.g., rat hepatocytes vs. human cell lines) .
(Advanced) What methodologies optimize regioselectivity in functionalization reactions?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., methyl groups) using trimethylsilyl chloride before introducing new substituents .
- Microwave Synthesis: Enhance regioselectivity in benzoylation reactions by reducing side-product formation (e.g., di-substituted analogs) .
(Basic) What are the safety and handling protocols for this compound?
Methodological Answer:
- Hazard Classification: Likely irritant (skin/eyes). Use PPE (gloves, goggles) and fume hoods during synthesis .
- Waste Disposal: Neutralize with 10% NaOH before incineration to avoid toxic byproducts .
(Advanced) How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., NO₂, CN) to assess electronic effects on bioactivity .
- Hybrid Molecules: Synthesize analogs fused with chromen-4-one or indole rings to enhance π-π stacking with biological targets .
(Advanced) What in vitro assays are recommended for evaluating antiangiogenic potential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
